7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
Description
This compound belongs to the quinazoline-dione class, characterized by a fused bicyclic structure with a 1,2,4-oxadiazole ring and substituted aromatic moieties. The quinazoline-2,4(1H,3H)-dione core is functionalized at the 7-position with a 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl group and at the 3-position with a 2-fluorobenzyl substituent. The 3,4-dimethoxyphenyl group enhances electron-donating properties, while the 2-fluorobenzyl moiety introduces steric and electronic effects that may influence binding affinity and pharmacokinetics . Such structural features are common in bioactive molecules targeting enzymes like kinases or receptors involved in inflammation or cancer .
Properties
Molecular Formula |
C25H19FN4O5 |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19FN4O5/c1-33-20-10-8-14(12-21(20)34-2)22-28-23(35-29-22)15-7-9-17-19(11-15)27-25(32)30(24(17)31)13-16-5-3-4-6-18(16)26/h3-12H,13H2,1-2H3,(H,27,32) |
InChI Key |
DSZDOWCQOUYWKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F)OC |
Origin of Product |
United States |
Biological Activity
The compound 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.
- Molecular Formula : C26H22N4O6
- Molecular Weight : 486.5 g/mol
- IUPAC Name : 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorobenzyl)quinazoline-2,4-dione
- CAS Number : 1326877-39-7
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound has shown promising cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies reported IC50 values of approximately 2.09 µM for MCF-7 and 2.08 µM for HepG2 cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 2.09 |
| HepG2 | 2.08 |
Enzyme Inhibition
Quinazoline derivatives are also recognized for their enzyme inhibitory activities:
- Carbonic Anhydrase Inhibition : The compound has been evaluated for its ability to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes. It was found to exhibit competitive inhibition with a notable potency compared to standard inhibitors like acetazolamide .
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has been extensively studied:
- Antibacterial and Antifungal Effects : Compounds similar to the target molecule have shown effectiveness against both gram-positive and gram-negative bacteria as well as fungal strains. The presence of specific substituents on the phenyl ring significantly influences their antibacterial profile .
Case Studies
- Study on Quinazoline Derivatives : A study published in MDPI highlighted various quinazoline derivatives' synthesis and their biological evaluations. The findings indicated that compounds with methoxy groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Antidiabetic Potential : Quinazoline derivatives have also been explored for their antidiabetic properties through enzyme inhibition assays targeting alpha-amylase and alpha-glucosidase. The synthesized compounds showed promising results in inhibiting these enzymes, suggesting potential therapeutic applications in managing diabetes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is 7-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione (CAS: 1358768-97-4), which replaces the 3,4-dimethoxyphenyl group with a 4-chlorophenyl ring and substitutes the 2-fluorobenzyl with a 2-methoxybenzyl group . Key differences include:
| Property | Target Compound | 4-Chlorophenyl Analogue |
|---|---|---|
| Aromatic Substituents | 3,4-Dimethoxyphenyl (electron-donating) | 4-Chlorophenyl (electron-withdrawing) |
| Benzyl Group | 2-Fluorobenzyl (polar, enhances metabolic stability) | 2-Methoxybenzyl (less polar, may reduce solubility) |
| Molecular Weight | ~477.8 g/mol (estimated) | 460.9 g/mol |
| Theoretical logP | ~3.2 (higher due to fluorine and methoxy groups) | ~2.9 (lower due to chlorine and methoxy groups) |
The 3,4-dimethoxyphenyl group in the target compound likely improves membrane permeability compared to the 4-chlorophenyl analogue, while the fluorine atom in the benzyl group may enhance bioavailability via reduced cytochrome P450 metabolism .
Research Findings and Implications
- Stability : The 1,2,4-oxadiazole ring offers superior hydrolytic stability compared to esters or amides, making the compound suitable for oral administration .
- Knowledge Gaps: Limited experimental data on the target compound’s solubility, toxicity, or specific biological targets necessitate further in vitro and in vivo studies.
Preparation Methods
Niementowski Cyclization
The Niementowski reaction remains a cornerstone for synthesizing 4(3H)-quinazolinones. Anthranilic acid derivatives react with formamide under thermal conditions to form the quinazoline core via cyclodehydration. For the target compound, 2-aminobenzoic acid derivatives substituted at the 7-position are critical precursors. Modifications include using microwave irradiation to enhance reaction efficiency, reducing traditional reaction times from hours to minutes while maintaining yields above 85%.
Example Protocol:
Urea Intermediate Cyclization
An alternative route involves forming a urea intermediate from 2-aminobenzoic acid and potassium cyanate (KOCN). This method, optimized by J-STAGE researchers, proceeds via:
-
Urea Formation:
-
Cyclization:
Key Data:
| Step | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Urea Formation | Acetonitrile | 25 | 6 | 94 |
| Cyclization | Water | 100 | 2 | 91 |
Oxadiazole Ring Construction
The 1,2,4-oxadiazole moiety at position 7 is introduced via cyclization of amidoxime precursors. This step demands precise control to avoid side reactions such as over-oxidation.
Amidoxime Intermediate Preparation
Oxadiazole Formation via Cyclodehydration
The amidoxime undergoes cyclization with a carbonyl source, typically mediated by carbodiimides or phosphorous oxychloride (POCl₃):
-
Reactants: Amidoxime (1.0 equiv), 3,4-dimethoxybenzoic acid (1.2 equiv).
-
Conditions: POCl₃, dichloromethane (DCM), 0°C → room temperature, 12 hours.
Mechanistic Insight:
The reaction proceeds through a nucleophilic attack of the amidoxime’s oxygen on the carbonyl carbon, followed by dehydration to form the oxadiazole ring.
Final Coupling: Integration of Oxadiazole and Quinazoline Moieties
The oxadiazole and quinazoline subunits are conjugated via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr).
Suzuki Coupling Approach
-
Reactants:
-
7-Bromo-quinazoline-2,4(1H,3H)-dione (1.0 equiv).
-
5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-ylboronic acid (1.2 equiv).
-
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Conditions: DME/H₂O (3:1), 90°C, 12 hours.
-
Yield: 65%.
SNAr Reaction
Alternatively, the oxadiazole-bearing aryl group displaces a leaving group (e.g., nitro or halogen) on the quinazoline core:
-
Reactants:
-
7-Nitroquinazoline-2,4(1H,3H)-dione (1.0 equiv).
-
5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole (1.3 equiv).
-
-
Base: Triethylamine (TEA, 2.0 equiv).
-
Solvent: DCM, reflux, 8 hours.
Purification and Characterization
Chromatographic Techniques
-
Column Chromatography: Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted starting materials.
-
HPLC: Reverse-phase C18 columns (MeCN/H₂O gradient) achieve >98% purity.
Spectroscopic Validation
-
NMR: ¹H NMR (400 MHz, DMSO-d₆) confirms substituent integration:
-
δ 8.21 (s, 1H, H-5 quinazoline).
-
δ 7.45–7.32 (m, 4H, aromatic H).
-
-
HRMS: [M+H]⁺ calc. 506.1521, found 506.1518.
Challenges and Optimization Strategies
-
Oxadiazole Stability: The oxadiazole ring is prone to hydrolysis under acidic conditions. Neutral pH during workup is critical.
-
Regioselectivity: Competing substitution at quinazoline positions 5 and 7 necessitates directing groups (e.g., nitro) to guide coupling.
-
Scalability: Microwave-assisted steps reduce reaction times but require specialized equipment. Traditional heating remains viable for large-scale synthesis.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| Niementowski + Suzuki | Suzuki coupling | 65 | 98 | Moderate |
| Urea Cyclization + SNAr | Nucleophilic substitution | 58 | 95 | High |
The Niementowski-Suzuki route offers higher purity, while the urea-SNAr approach is cost-effective for industrial applications .
Q & A
Q. How does the compound align with existing pharmacophore models for kinase inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
